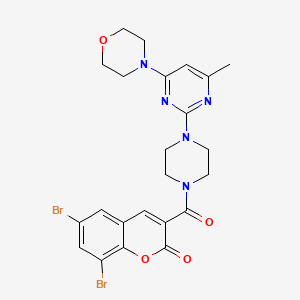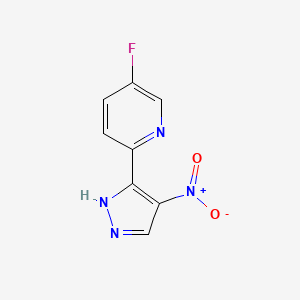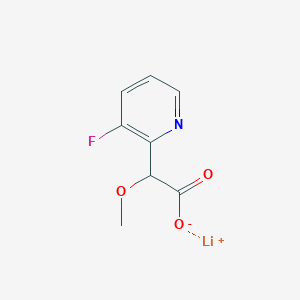![molecular formula C14H16N4O3 B2885127 1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-52-1](/img/structure/B2885127.png)
1,6,7-trimethyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures to the one you mentioned often belong to the class of purines, which are biologically significant molecules found in many organisms. They play crucial roles in various biochemical processes .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, orthoesters, which are functional groups containing three alkoxy groups attached to one central carbon atom, were first synthesized via nucleophilic substitution reaction of chloroform with alkoxides .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . The structure often includes a purine ring, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, orthoesters can be valuable substrates in various classes of two-component and multi-component organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific molecular structures. For instance, trimethyl orthoformate is a colorless liquid with a pungent odor, soluble in ethanol and ether .Applications De Recherche Scientifique
Immunotherapeutic Agents
Research on thiazolo[4,5-d]pyrimidine nucleosides, which are analogs of naturally occurring purine nucleosides, has shown significant immunomodulatory effects. These compounds have been synthesized to explore their potential as immunotherapeutic agents. For instance, analogs like 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have exhibited remarkable immunoactivity, suggesting their utility in enhancing various murine immune functions. This includes their potential in increasing natural killer cell cytotoxicity and providing protection against viral infections in mice, indicative of their role in inducing interferon and modulating immune responses (Nagahara et al., 1990).
Anticancer and Antiviral Activities
Triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds in this category demonstrated considerable activity against melanoma, non-small lung cancer, and breast cancer cell lines. Moreover, moderate anti-HIV activity and significant antimicrobial effects against specific bacterial strains were observed, showcasing the diverse therapeutic potential of purine derivatives in treating various diseases (Ashour et al., 2012).
Cytotoxic Activity Screening
The synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione derivatives from nucleoside precursors has been explored, with a focus on their cytotoxic effect on cancer and non-cancerous cell lines. These studies aim to identify compounds with potential therapeutic applications, highlighting the importance of purine analogs in developing new anticancer agents (Mieczkowski et al., 2016).
Pharmaceutical Research and Development
The exploration of purine analogs extends to their role in designing new pharmaceutical compounds with various biological activities. For instance, fused purine analogues have been synthesized to assess their anticancer activity, revealing potent effects against several cancer cell lines. This research underlines the potential of purine derivatives in contributing to the development of new therapeutic agents (Hassan et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-7(2)6-17-12(19)10-11(16(5)14(17)20)15-13-18(10)8(3)9(4)21-13/h1,6H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUNIWEOPKZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(2-methylprop-2-enyl)purino[8,7-b][1,3]oxazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

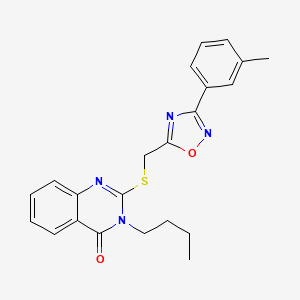
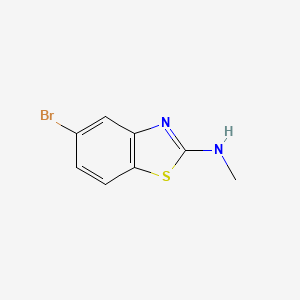
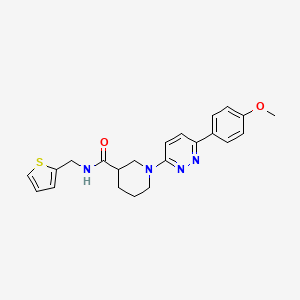

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

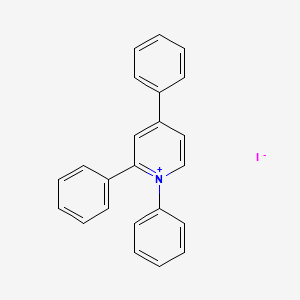
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

